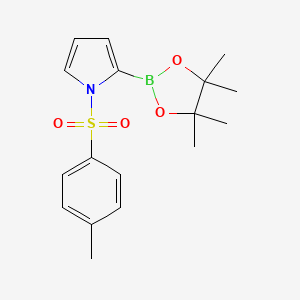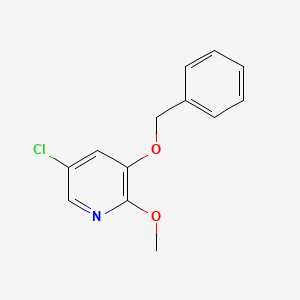
3-(Benzyloxy)-5-chloro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzyloxy)-5-chloro-2-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.694. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress .
Mode of Action
Benzylic compounds are known for their enhanced reactivity due to the adjacent aromatic ring . This allows them to undergo various reactions such as free radical attack, SN1, SN2, and E1 reactions .
Biochemical Pathways
Similar compounds have been found to inhibit monoamine oxidase (mao), which plays a significant role in the metabolism of neurotransmitters .
Result of Action
Benzylic compounds are known to undergo various reactions due to their enhanced reactivity . These reactions can lead to various molecular and cellular changes depending on the specific targets and pathways involved.
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-5-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of benzylic compounds . Furthermore, the presence of certain enzymes or proteins can influence the compound’s interaction with its targets .
Properties
IUPAC Name |
5-chloro-2-methoxy-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFFXZBNLBAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682449 |
Source


|
| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-52-2 |
Source


|
| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B567777.png)
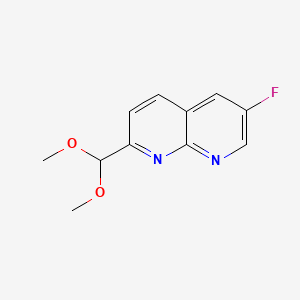

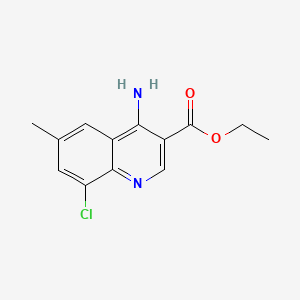



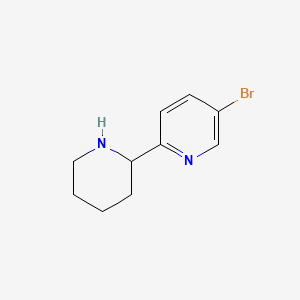
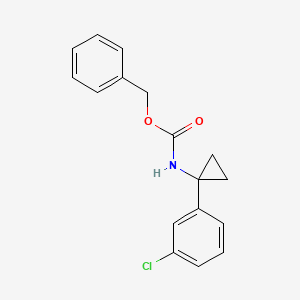
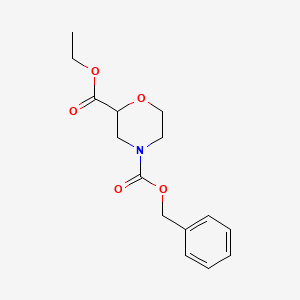

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
